molecular formula C9H14N2O2 B1344702 Ethyl-3-isopropyl pyrazole-4-carboxylate CAS No. 342026-17-9

Ethyl-3-isopropyl pyrazole-4-carboxylate

Cat. No. B1344702
M. Wt: 182.22 g/mol
InChI Key: CBQOEYAQFVRTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-3-isopropyl pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It is used as a starting material in various chemical reactions .


Synthesis Analysis

The synthesis of Ethyl-3-isopropyl pyrazole-4-carboxylate and its derivatives has been a subject of interest in various studies . For instance, it has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes .


Molecular Structure Analysis

The molecular structure of Ethyl-3-isopropyl pyrazole-4-carboxylate involves a pyrazole ring, which is a five-membered heterocycle . The structure also includes an isopropyl group and an ethyl ester group .


Chemical Reactions Analysis

Pyrazoles, including Ethyl-3-isopropyl pyrazole-4-carboxylate, are known for their versatility in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity .


Physical And Chemical Properties Analysis

Ethyl-3-isopropyl pyrazole-4-carboxylate is a white to pale yellow crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives

A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been developed. This involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, utilizing refluxing acetic acid, leading to the formation of new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015).

Synthesis of Condensed Pyrazoles

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in palladium-catalyzed cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions showcase the versatility of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in synthesizing complex heterocyclic compounds (Arbačiauskienė et al., 2011).

Development of Fluorescent Compounds

A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized starting from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds have been confirmed to have significant fluorescent properties in solutions, indicating the potential for ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in the development of new fluorescent materials (Zheng et al., 2011).

Corrosion Inhibitors for Industrial Applications

New corrosion inhibitors for mild steel, useful in industrial pickling processes, have been synthesized using ethyl-3-isopropyl pyrazole-4-carboxylate derivatives. These inhibitors have shown high efficiency and their performance was confirmed through a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy studies. Their application demonstrates the potential of ethyl-3-isopropyl pyrazole-4-carboxylate derivatives in the development of effective corrosion inhibitors (Dohare et al., 2017).

Safety And Hazards

Ethyl-3-isopropyl pyrazole-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQOEYAQFVRTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-3-isopropyl pyrazole-4-carboxylate

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